molecular formula C21H17ClN2O2S B2446594 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955641-49-3

3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2446594
CAS RN: 955641-49-3
M. Wt: 396.89
InChI Key: UZWNGQHPYKLHGP-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiophene group, and a tetrahydroisoquinoline group . These groups are common in many pharmaceuticals and biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and thiophene groups would contribute to the aromaticity of the molecule, while the tetrahydroisoquinoline group would introduce a cyclic amine structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For instance, Schiff’s bases can react with phenylacetic acid in the presence of SOCl2 to form β-lactams .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • The synthesis of compounds structurally related to 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves complex reactions, including oxidative cross-coupling and intramolecular annulation processes. For instance, an iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling reaction of primary benzamides with thiophenes provides a rapid pathway to (2-thienyl)benzamide skeletons, which can be further transformed into thiophene-fused 1-isoquinolinones through copper-catalyzed intramolecular annulation (Tan, Ran, & You, 2018).
  • The structural elucidation of related compounds, such as 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, has been achieved through single crystal X-ray structure determination, providing insights into the stability of these structures via intermolecular hydrogen bonds, π–π, CH–π interactions, and van der Waals forces (Abbasi et al., 2011).

Potential Biological Activities

  • Some derivatives, closely related to this compound, exhibit significant antibacterial and antitubercular activities. A novel series of analogs have been synthesized and showed promising results against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents (Rao & Subramaniam, 2015).

properties

IUPAC Name

3-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWNGQHPYKLHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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